molecular formula C30H38N6O2 B11434692 8-[(4-Benzhydrylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione

8-[(4-Benzhydrylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione

Cat. No.: B11434692
M. Wt: 514.7 g/mol
InChI Key: CZJNCZLOXHYYAW-UHFFFAOYSA-N
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Description

8-[(4-Benzhydrylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione is a complex organic compound with a molecular formula of C({25})H({28})N({6})O({2}). This compound is notable for its intricate structure, which includes a purine core substituted with various functional groups, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(4-Benzhydrylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione typically involves multiple steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions starting from simple precursors like urea and malonic acid derivatives.

    Substitution Reactions:

    Attachment of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where the benzhydryl group is attached to the nitrogen atom of the piperazine ring.

    Final Assembly: The final compound is assembled by linking the substituted purine core with the benzhydrylpiperazine moiety through a series of coupling reactions, often facilitated by catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to scale up the process. This includes:

    Catalyst Optimization: Using efficient catalysts to speed up reactions and increase yield.

    Purification Techniques: Employing advanced purification methods such as recrystallization, chromatography, and distillation to obtain high-purity product.

    Automation: Utilizing automated reactors and continuous flow systems to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

8-[(4-Benzhydrylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the functional groups, particularly reducing any carbonyl groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water, depending on the reaction requirements.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions, and various acid or base catalysts for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated purine derivatives, while reduction could lead to fully saturated piperazine rings.

Scientific Research Applications

8-[(4-Benzhydrylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.

    Pharmacology: The compound is used to investigate the binding affinities and activities of various receptors, contributing to the development of new drugs.

    Biological Studies: It serves as a tool in studying cellular pathways and mechanisms, especially those involving purine metabolism.

    Industrial Applications: The compound’s unique structure makes it useful in the synthesis of other complex organic molecules, serving as a building block in chemical manufacturing.

Mechanism of Action

The mechanism of action of 8-[(4-Benzhydrylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione involves its interaction with specific molecular targets:

    Neurotransmitter Receptors: The compound binds to various neurotransmitter receptors, modulating their activity and influencing neurological functions.

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes involved in purine metabolism, affecting cellular processes.

    Signal Transduction Pathways: By interacting with key proteins in signal transduction pathways, the compound can alter cellular responses and functions.

Comparison with Similar Compounds

Similar Compounds

    8-[(4-Benzhydrylpiperazin-1-yl)methyl]-1,3-dimethylxanthine: Similar in structure but lacks the 7-(3-methylbutyl) group.

    8-[(4-Benzhydrylpiperazin-1-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione: Similar core structure but different substituents.

Uniqueness

8-[(4-Benzhydrylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione is unique due to its specific combination of substituents, which confer distinct pharmacological properties and binding affinities compared to similar compounds. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C30H38N6O2

Molecular Weight

514.7 g/mol

IUPAC Name

8-[(4-benzhydrylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione

InChI

InChI=1S/C30H38N6O2/c1-22(2)15-16-36-25(31-28-27(36)29(37)33(4)30(38)32(28)3)21-34-17-19-35(20-18-34)26(23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-14,22,26H,15-21H2,1-4H3

InChI Key

CZJNCZLOXHYYAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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